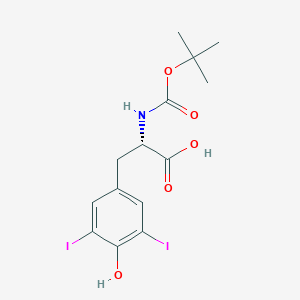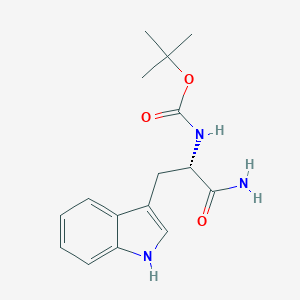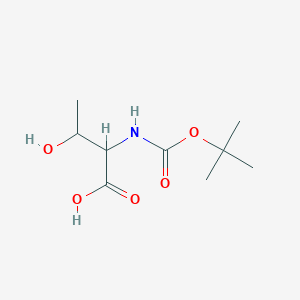
Boc-N-Me-Nle-OH
Vue d'ensemble
Description
N-tert-butoxycarbonyl-N-methyl-L-norleucine, commonly referred to as Boc-N-Me-Nle-OH, is a synthetic derivative of the naturally occurring amino acid, norleucine. This compound is widely used in organic synthesis, particularly in peptide synthesis, where it serves as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group protects the amino group, preventing unwanted reactions during the synthesis process .
Mécanisme D'action
Target of Action
Boc-N-Me-Nle-OH, also known as Boc-Menle-Oh, is a derivative of the amino acid leucine
Mode of Action
They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
It could potentially influence pathways related to muscle growth and repair, energy production, and stress response .
Result of Action
As an ergogenic supplement, it may enhance physical performance, mental function under stress, and recovery from exercise-induced muscle damage .
Analyse Biochimique
Biochemical Properties
Boc-N-Me-Nle-OH influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage
Molecular Mechanism
The literature does not provide specific details on how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The literature does not provide specific details on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .
Metabolic Pathways
The literature does not provide specific details on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
The literature does not provide specific details on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
The literature does not provide specific details on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-tert-butoxycarbonyl-N-methyl-L-norleucine is typically synthesized by reacting tert-butoxycarbonyl chloride with L-norleucine methyl ester. This reaction is usually carried out at low temperatures using an anhydrous solvent or organic solvents such as dichloromethane or dimethylformamide . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of N-tert-butoxycarbonyl-N-methyl-L-norleucine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butoxycarbonyl-N-methyl-L-norleucine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is often used to remove the Boc protecting group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are commonly used in peptide coupling reactions.
Solvents: Organic solvents like dichloromethane and dimethylformamide are frequently used in these reactions.
Major Products Formed
The primary products formed from these reactions are peptides and peptide derivatives, which are essential in various fields of research and drug development.
Applications De Recherche Scientifique
N-tert-butoxycarbonyl-N-methyl-L-norleucine has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It plays a crucial role in the development of pharmaceuticals, particularly in the synthesis of peptide therapeutics.
Comparaison Avec Des Composés Similaires
N-tert-butoxycarbonyl-N-methyl-L-norleucine is similar to other Boc-protected amino acids, such as:
N-tert-butoxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH): Both compounds serve as protecting groups in peptide synthesis, but they differ in their side chains.
N-tert-butoxycarbonyl-N-methyl-L-alanine (Boc-N-Me-Ala-OH): This compound also serves a similar purpose but has a different side chain structure.
N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH): Similar in function, but with an aromatic side chain
The uniqueness of N-tert-butoxycarbonyl-N-methyl-L-norleucine lies in its specific side chain structure, which can influence the properties and reactivity of the resulting peptides.
Propriétés
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQYTQHPSQSFF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426826 | |
| Record name | Boc-Menle-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117903-25-0 | |
| Record name | Boc-Menle-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















